molecular formula C22H22N2O3S B2517744 N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1421477-63-5

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2517744
CAS RN: 1421477-63-5
M. Wt: 394.49
InChI Key: JVYNNNDBGQKWGO-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HN1 and has been synthesized using various methods.

Scientific Research Applications

Asymmetric Synthesis

The complex structure of aminobenzylnaphthols, including our compound of interest, can be synthesized using the Betti reaction. These valuable compounds serve as chiral intermediates, playing a crucial role in asymmetric synthesis. Researchers have utilized them as both chiral starting materials and chiral ligands due to the simultaneous presence of nitrogen and oxygen, which act as potential metal-coordinating atoms .

Enantioselective Addition Reactions

Enantiopure intermediates derived from aminobenzylnaphthols have been applied in enantioselective addition reactions. For instance, the enantioselective addition of diethylzinc to aryl aldehydes in the presence of Betti aminobenzylnaphthols as chiral coordinating ligands demonstrates their utility in asymmetric synthesis .

Triflation Reaction

The triflation reaction of our compound yields the corresponding triflate intermediate. This step is crucial because it modifies the nucleophilic 2-naphthol hydroxyl group into a potential leaving group for palladium-catalyzed cross-coupling reactions. The resulting triflate can be used in future syntheses, such as aminophosphine synthesis for asymmetric catalysis .

properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-28-17-9-5-8-16(14-17)24-22(27)21(26)23-13-12-20(25)19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14,20,25H,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYNNNDBGQKWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(3-(methylthio)phenyl)oxalamide

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